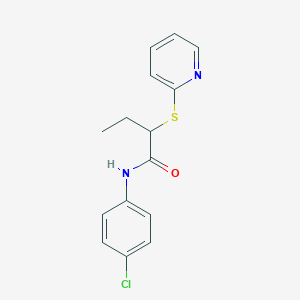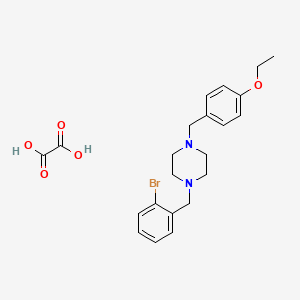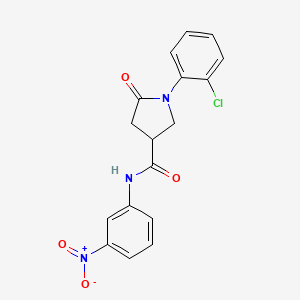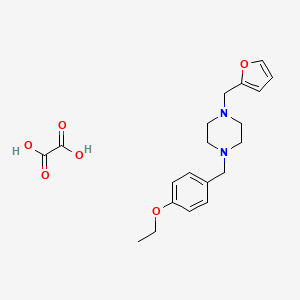![molecular formula C26H27N5O4 B4013998 11-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013998.png)
11-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
説明
This compound belongs to the family of 1H-dibenzo[b,e][1,4]diazepin-1-ones, a group of chemicals known for their diverse chemical properties and potential pharmacological activities. The specific structure of this compound suggests a complex synthesis pathway and a unique set of physical and chemical properties.
Synthesis Analysis
The synthesis of this compound and its derivatives often involves condensation and cyclization reactions, utilizing various starting materials and reagents to introduce the specific functional groups and achieve the desired ring structures. For instance, Arellano et al. (1982) discuss the fragmentation upon electron impact of derivatives containing substituents like chloro, bromo, methyl, and methoxy on the benzodiazepine ring, indicating the complexity of synthesizing these molecules (Arellano, Martínez, & Cortés, 1982).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a dibenzo[b,e][1,4]diazepin-1-one core, substituted with various groups that influence its chemical behavior and interactions. Structural analyses often involve spectroscopic techniques like IR, NMR, and MS to elucidate the arrangement of atoms and the configuration of the molecule. For example, the work by Cortés et al. (2002) on the spectral properties of related compounds underscores the importance of these techniques in confirming the molecular structure (Cortés, Sanabria, & Mellado, 2002).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including alkylation, acetylation, and nitrosation, which modify their chemical properties and potential applications. The study by Chechina et al. (2015) explores some of these chemical transformations, highlighting the versatility of the dibenzo[b,e][1,4]diazepin-1-one scaffold in synthetic chemistry (Chechina, Kravchuk, Omelchenko, Shishkin, & Kolos, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Investigations into the crystal structure can provide insights into the conformational preferences of the molecule and its potential interactions with biological targets or other molecules. Bandoli and Nicolini (1982) have conducted such an analysis, offering a detailed look at the solid-state conformation of related compounds (Bandoli & Nicolini, 1982).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are influenced by the specific substituents on the dibenzo[b,e][1,4]diazepin-1-one core. Research in this area can reveal how modifications to the molecular structure affect the compound's potential as a pharmacological agent or in other applications. For instance, the study by Tolpygin et al. (2012) on the luminescence and redox properties of similar compounds underscores the impact of structural modifications on chemical behavior (Tolpygin, Mikhailenko, Bumber, Shepelenko, Revinsky, Dubonosov, Bren, & Minkin, 2012).
特性
IUPAC Name |
6-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-26(2)11-21-24(22(32)12-26)25(29-20-7-5-4-6-19(20)28-21)16-8-9-23(35-3)17(10-16)14-30-15-18(13-27-30)31(33)34/h4-10,13,15,25,28-29H,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOXFQASRCCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)CN5C=C(C=N5)[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B4013930.png)
![methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate](/img/structure/B4013941.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzoyl)piperazine oxalate](/img/structure/B4013945.png)


![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4013963.png)

![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4013979.png)
![N-2-naphthyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}acetamide](/img/structure/B4013995.png)

![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-1,2-diphenylethanone](/img/structure/B4014002.png)

![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014017.png)